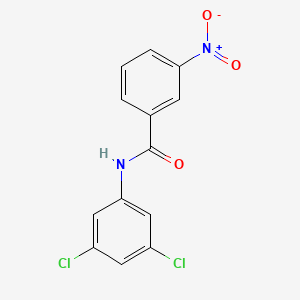

![molecular formula C19H23N3O3 B5510398 9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Spirocyclic compounds, such as 9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, are typically synthesized through methods that allow for the construction of complex cyclic systems efficiently. A relevant example is the Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing a novel approach to spirocyclic structures (Reddy, Medaboina, Sridhar, & Singarapu, 2014). Moreover, the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones reveals the versatility of spirocyclic frameworks in accommodating various functional groups (Ahmed et al., 2012).

Molecular Structure Analysis

Spirocyclic compounds exhibit unique molecular geometries, significantly influencing their chemical behavior. The crystal structure analysis of related spirocyclic compounds provides insights into their conformation and intermolecular interactions, crucial for understanding their chemical and physical properties. For instance, the crystal structure of a dioxaspiro derivative coupled with a benzimidazole moiety offers insights into the spatial arrangement and potential reactivity of similar spirocyclic compounds (Zeng, Wang, & Zhang, 2021).

Scientific Research Applications

Antihypertensive Properties

Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan class have been prepared and screened for antihypertensive properties, demonstrating significant activity in models such as the spontaneously hypertensive rat. These findings suggest a potential pathway for developing new treatments for hypertension through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Structural and Thermodynamic Studies

Research on derivatives of the 1,5-dioxaspiro[5.5] family has led to detailed structural analyses and thermodynamic property evaluations. For instance, the study of a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative highlighted its crystalline structure and provided insights into its molecular geometry and potential applications in material science (Zeng, Wang, & Zhang, 2021).

Novel Synthetic Approaches

The synthesis of spiroacetals and spiromorpholinotetrahydropyran derivatives through innovative methods like Prins cascade cyclization demonstrates the versatility of compounds within this class for creating complex molecular architectures. These synthetic strategies open new avenues for chemical synthesis and pharmaceutical development (Reddy et al., 2014).

Biological Activity and Therapeutic Potential

Some derivatives of the diazaspiro[5.5]undecane class have shown promise as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, including various respiratory conditions. This highlights the potential therapeutic applications of these compounds in addressing inflammation and immune-related diseases (Norman, 2007).

Mechanism of Action

While the specific mechanism of action for “9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol” is not available, pyrazole derivatives have been found to have various biological activities. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Future Directions

properties

IUPAC Name |

(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(3-pyrazol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c23-17-6-2-13-25-19(17)7-11-21(12-8-19)18(24)15-4-1-5-16(14-15)22-10-3-9-20-22/h1,3-5,9-10,14,17,23H,2,6-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIVNRPYRRIIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)OC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)